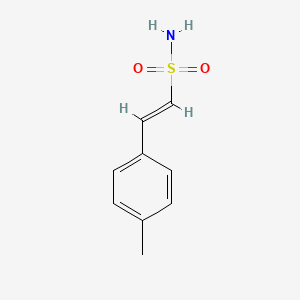

2-(4-Methylphenyl)ethene-1-sulfonamide

Description

Properties

Molecular Formula |

C9H11NO2S |

|---|---|

Molecular Weight |

197.26 g/mol |

IUPAC Name |

(E)-2-(4-methylphenyl)ethenesulfonamide |

InChI |

InChI=1S/C9H11NO2S/c1-8-2-4-9(5-3-8)6-7-13(10,11)12/h2-7H,1H3,(H2,10,11,12)/b7-6+ |

InChI Key |

BATSYPGXFHOMJB-VOTSOKGWSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

a. Oxidation of Methylated Precursors

- Starting Material: Methylated aromatic compounds, such as p-methyl acetophenone derivatives.

- Process: Oxidation with selenium dioxide or other oxidants to generate aldehyde intermediates, which then undergo sulfonylation and subsequent amination.

b. Direct Sulfonation of Ethene Derivatives

- Method: Direct sulfonation of ethene derivatives with sulfur trioxide or chlorosulfonic acid, followed by amination.

c. Use of Alternative Chlorinating Agents

- Reagents: Thionyl chloride or phosphorus oxychloride may replace chlorosulfonic acid for specific steps, especially when aiming for milder reaction conditions or better control.

Data Tables Summarizing Preparation Conditions

| Step | Reagents | Solvent | Temperature | Reaction Time | Purification Method | Notes |

|---|---|---|---|---|---|---|

| 1. Sulfonyl chloride formation | Chlorosulfonic acid | N/A | 0–25°C | 1–2 hours | Distillation / Recrystallization | Exothermic, controlled addition required |

| 2. Sulfonamide formation | N,N-Dimethylamine | Ethyl acetate / Dichloromethane | 0–10°C | 2–4 hours | Filtration / Recrystallization | Neutralization with base |

| 3. Alternative oxidation | Selenium dioxide | Toluene / Acetic acid | 80–120°C | 4–6 hours | Recrystallization | Requires careful temperature control |

Considerations for Industrial Scale-Up

- Reaction Efficiency: Optimizing temperature, reagent ratios, and reaction times to maximize yield while minimizing by-products.

- Purity Control: Employing recrystallization and chromatography techniques to achieve high-purity intermediates.

- Environmental and Safety Aspects: Using safer chlorinating agents and implementing waste treatment protocols for acid and solvent disposal.

Summary of Literature and Patent Sources

| Source | Focus | Key Findings | Relevance |

|---|---|---|---|

| Patent CN103936678A | Synthesis of related sulfonamide compounds | Describes a multi-step route involving oxidation and sulfonylation, emphasizing industrial applicability | Provides alternative pathways and process optimizations |

| Scientific Articles | Organic synthesis methods | Discuss oxidation, sulfonation, and amination techniques for aromatic sulfonamides | Validates the methodology and offers reaction condition insights |

| Industry Data | Commercial synthesis | Highlights process control, solvent choices, and purification strategies | Guides scale-up and process safety considerations |

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)ethene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of catalysts or under reflux conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methylphenyl)ethene-1-sulfonamide has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)ethene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of metabolic pathways, resulting in antimicrobial or anti-inflammatory effects. The compound’s interaction with cellular receptors and enzymes is a key aspect of its biological activity.

Comparison with Similar Compounds

W-18 (4-Chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylindene]benzenesulfonamide)

- Structure : Arylpiperidine sulfonamide with nitro and chloro substituents.

- Key Differences : Unlike this compound, W-18 contains a piperidine ring and nitro group, which contribute to its reported activity as a synthetic opioid analog. However, both share a sulfonamide core.

- Bioactivity : W-18 exhibits potent µ-opioid receptor binding but lacks clinical utility due to toxicity risks .

Compounds with 4-Methylphenyl Substituents

2-(4-Methylphenyl) Indolizine

- Structure : Indolizine core with a 4-methylphenyl group.

- Key Differences : Replaces the sulfonamide with an indolizine heterocycle.

- Pharmacokinetics :

- log P : 3.73 (high lipophilicity).

- Blood-Brain Barrier (BBB) Penetration : High.

- Drug-Likeness Score : 3.50 (moderate).

2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one

- Structure: Pyridazinone ring with a 4-methylphenyl group.

- Key Differences: Contains a dihydropyridazinone ring instead of a sulfonamide.

- Bioactivity : Potent anti-inflammatory activity (IC₅₀ = 11.6 µM against LPS-induced macrophage inflammation) .

Heterocyclic Derivatives with Similar Substituents

Oxazolo[4,5-d]pyrimidine Derivatives (e.g., 2-(4-Methylphenyl)-5-phenyl-7-substituted oxazolo[4,5-d]pyrimidine)

- Structure : Oxazolo-pyrimidine fused ring with 4-methylphenyl and phenyl groups.

- Key Differences : Complex heterocyclic core compared to the simpler vinyl sulfonamide.

Data Table: Comparative Analysis

Biological Activity

2-(4-Methylphenyl)ethene-1-sulfonamide, often referred to as a sulfonamide compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a sulfonamide functional group attached to an ethene moiety with a para-methylphenyl substituent. This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds related to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro tests revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like chlorambucil, indicating significant antiproliferative effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 42 ± 2 |

| Chlorambucil | MCF-7 | 58 ± 2 |

| This compound | MDA-MB-231 | 76 ± 2 |

| Chlorambucil | MDA-MB-231 | 59 ± 2 |

Anti-inflammatory Activity

In addition to anticancer properties, sulfonamides have demonstrated anti-inflammatory effects. Studies indicate that derivatives of this compound can inhibit COX enzymes, leading to reduced inflammatory responses. The anti-inflammatory activity was assessed using various in vivo models, with some compounds showing up to 56.4% inhibition in inflammation markers .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, which is crucial for bacterial growth.

- Interaction with Cellular Targets : Molecular docking studies suggest that this compound may interact with estrogen receptors and other cellular targets, modulating pathways involved in cell proliferation and apoptosis .

- Radical Scavenging : Some studies suggest that sulfonamides can act as radical scavengers, reducing oxidative stress within cells, which may contribute to their anticancer and anti-inflammatory properties .

Case Studies

Several case studies have been conducted to evaluate the efficacy of related sulfonamide compounds:

- Study on Anticancer Activity : A recent study assessed a series of sulfonamides for their effect on breast cancer cells. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis through mitochondrial pathways .

- Study on Anti-inflammatory Effects : In another investigation, various sulfonamide derivatives were tested for their ability to reduce inflammation in animal models. The results showed a significant reduction in paw edema and inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Methylphenyl)ethene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation can be achieved by reacting ethene sulfonyl chloride derivatives with 4-methylphenylamine under basic conditions (e.g., triethylamine or pyridine). Optimization involves controlling temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side products like sulfonic acid derivatives . Purity is enhanced using column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Structural confirmation requires multi-technique analysis:

- 1H/13C NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 6.5–7.0 ppm (ethenyl protons), and δ 3.1–3.3 ppm (sulfonamide NH) .

- IR Spectroscopy : Stretching vibrations for S=O (~1350 cm⁻¹) and N-H (~3300 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak matching the molecular formula (C₉H₁₁NO₂S, m/z 209.06) .

Q. What are the key reactivity patterns of the sulfonamide group in this compound?

- Methodological Answer : The sulfonamide group undergoes:

- Oxidation : Forms sulfonic acid derivatives under strong oxidizing agents (e.g., KMnO₄/H₂SO₄) .

- Substitution Reactions : Reacts with alkyl halides or amines to form N-alkylated or acylated derivatives, useful for diversifying functional groups .

- Hydrogen Bonding : Participates in crystal packing interactions, critical for X-ray diffraction studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Methodological Answer : SAR studies involve:

- Derivatization : Introducing substituents (e.g., halogens, methoxy groups) at the 4-methylphenyl or ethene positions to modulate electronic effects .

- Biological Assays : Testing anti-inflammatory activity via LPS-induced macrophage models (IC₅₀ values) or enzyme inhibition assays (e.g., COX-2) .

- Computational Modeling : Docking studies to predict binding affinities to target proteins (e.g., NF-κB) using software like AutoDock Vina .

Q. How can contradictory data on the compound’s bioactivity be resolved?

- Methodological Answer : Contradictions often arise from assay variability or impurity interference. Resolution strategies include:

- Reproducibility Checks : Repeating assays under standardized conditions (e.g., cell line, LPS concentration) .

- Purity Validation : Using HPLC (>95% purity) and elemental analysis to exclude contaminants .

- Meta-Analysis : Comparing data across studies with similar derivatives (e.g., 4-chloro or bromo analogs) to identify trends .

Q. What advanced analytical techniques are critical for studying degradation products or metabolites?

- Methodological Answer :

- LC-MS/MS : Identifies metabolites via fragmentation patterns and retention times .

- X-Ray Crystallography : Resolves degradation-induced structural changes in crystalline forms .

- Isotopic Labeling : Tracks metabolic pathways using ¹⁴C-labeled compounds in in vitro hepatocyte models .

Q. How does the electronic nature of the 4-methylphenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The methyl group acts as an electron-donating substituent, enhancing aromatic ring stability and directing electrophilic substitution to the para position. In Suzuki-Miyaura couplings, this increases yields when paired with boronic acids bearing electron-withdrawing groups (e.g., nitro or cyano) .

Q. What in vitro/in vivo models are suitable for toxicity profiling?

- Methodological Answer :

- In Vitro : HepG2 cells for hepatotoxicity (MTT assay) and Ames test for mutagenicity .

- In Vivo : Rodent models (e.g., Sprague-Dawley rats) to assess acute toxicity (LD₅₀) and organ-specific effects via histopathology .

Q. How can computational models predict the compound’s pharmacokinetic properties?

- Methodological Answer : Tools like SwissADME or ADMETLab2.0 estimate:

- Lipophilicity (LogP): Affects membrane permeability .

- Metabolic Stability : Cytochrome P450 interaction predictions .

- Bioavailability : Rule-of-Five compliance (e.g., molecular weight <500 Da) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.